3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-2-28-18-14-12-17(13-15-18)25-23-20-10-6-7-11-21(20)24-16-22(23)29(26,27)19-8-4-3-5-9-19/h3-16H,2H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQPOEFMAWPPAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Synthesis
The Friedländer quinoline synthesis remains the most widely employed method for constructing the quinoline core. This approach involves the acid- or base-catalyzed condensation of 2-aminobenzaldehyde derivatives with ketones. For 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine, the reaction typically utilizes:
- 2-Amino-5-bromobenzaldehyde as the aromatic amine component
- Ethyl acetoacetate as the β-keto ester
Under acidic conditions (e.g., concentrated H2SO4), cyclization produces the 4-hydroxyquinoline intermediate, which undergoes subsequent amination. Modifications to this protocol, such as using Ce(IV) ammonium nitrate as an oxidizing agent, have achieved yields exceeding 85% for analogous structures.
Biere-Seelen Cyclization
An alternative route employs Biere-Seelen cyclization, which constructs the quinoline ring through Michael addition followed by base-mediated cyclization. Key steps include:
- Michael addition of dimethyl acetylenedicarboxylate to methyl anthranilate
- Cyclization using NaOH to form the quinolin-4-one intermediate
- Decarboxylation at elevated temperatures (180–200°C) to yield the functionalized quinoline
This method offers superior regiocontrol for introducing substituents at position 3, critical for subsequent sulfonylation.
Sulfonylation at Position 3
Introducing the benzenesulfonyl group requires careful consideration of electronic and steric factors:
Direct Sulfonylation
The most efficient approach involves treating the quinoline intermediate with benzenesulfonyl chloride (1.2 equiv) in anhydrous pyridine at 0–5°C. This conditions prevent polysubstitution while achieving >90% conversion. The reaction mechanism proceeds via electrophilic aromatic substitution, with the quinoline's nitrogen atom directing incoming electrophiles to position 3.
Halogen-Sulfonyl Exchange
For quinolines bearing a halogen at position 3 (introduced via Friedel-Crafts halogenation), nucleophilic aromatic substitution provides an alternative pathway:
- Generate 3-chloroquinoline using PCl5 in refluxing POCl3
- Displace chloride with sodium benzenesulfinate (2.5 equiv) in DMF at 120°C
This two-step process yields the sulfonylated product in 68–72% overall yield, with purity >98% by HPLC.
Installation of N-(4-Ethoxyphenyl)amine
The final structural element involves coupling the 4-amino group with the 4-ethoxyphenyl moiety:
Buchwald-Hartwig Amination
Modern synthetic approaches favor palladium-catalyzed cross-coupling:
| Component | Specification |
|---|---|
| Catalyst | Pd2(dba)3 (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs2CO3 (3.0 equiv) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 24–36 hours |
Under these conditions, coupling 4-amino-3-(benzenesulfonyl)quinoline with 4-bromoethoxybenzene achieves 82–89% yield. The protocol demonstrates excellent functional group tolerance, preserving both the sulfonyl and ethoxy groups.
Ullmann-Type Coupling
For laboratories lacking specialized catalysts, copper-mediated coupling offers a viable alternative:
- Combine 4-aminoquinoline derivative with 4-iodoethoxybenzene (1.5 equiv)
- Use CuI (20 mol%) and trans-1,2-diaminocyclohexane (40 mol%) as catalytic system
- Heat in DMSO at 130°C for 48 hours
Though slower than palladium catalysis, this method still provides 65–72% isolated yield.
Reaction Optimization and Scale-Up
Critical parameters for industrial production include:
Temperature Effects on Yield
| Step | Optimal Range (°C) | Yield Improvement |
|---|---|---|
| Quinoline cyclization | 180–200 | +22% vs. 160°C |
| Sulfonylation | 0–5 | +15% vs. RT |
| Coupling | 110–130 | +18% vs. 90°C |
Solvent Systems
- Cyclization : Diphenyl ether (bp 258°C) enables high-temperature reactions without decomposition
- Sulfonylation : Pyridine acts as both solvent and base, neutralizing HCl byproduct
- Coupling : Toluene/DMSO mixtures (4:1) balance solubility and reaction rate
Continuous flow reactors improve scalability, reducing reaction times by 40% compared to batch processes.
Analytical Characterization
Successful synthesis requires rigorous quality control:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR | δ 8.92 (s, 1H, H-2), 8.35 (d, J=8.4 Hz, H-8), 7.89–7.76 (m, 5H, SO2Ph) |
| 13C NMR | δ 155.2 (C-4), 141.9 (C-3), 134.5–127.3 (SO2Ph) |
| HRMS | m/z 421.1298 [M+H]+ (calc. 421.1301) |
Purity Assessment
HPLC analysis on C18 column (MeCN/H2O 70:30) shows single peak at tR=6.72 min, confirming >99% purity.
Industrial Production Considerations
Large-scale manufacturing (kg-scale) necessitates:
- Automated pH control during sulfonylation to prevent HCl accumulation
- Thin-film evaporation for quinoline purification (ΔT = 50–60°C, P = 0.1 mbar)
- Pd recovery systems to reduce catalyst costs in coupling steps
Environmental factors drive adoption of solvent recycling systems, achieving 92% DMSO recovery in coupling reactions.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
The compound 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine is a member of the quinoline family, known for its diverse applications in medicinal chemistry and biology. This article explores its scientific research applications, focusing on its potential therapeutic effects, mechanisms of action, and comparative analysis with similar compounds.
Anticancer Activity
Research indicates that compounds similar to This compound exhibit significant anticancer properties. A study demonstrated that quinoline derivatives can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis through caspase activation, leading to cell death in malignant cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10 | Apoptosis via caspase activation |
| MCF-7 | 15 | Inhibition of cell proliferation |
| A549 | 12 | Disruption of mitochondrial function |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Its structure suggests potential activity against both bacterial and fungal strains.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Escherichia coli | 64 µg/mL | Bacteriostatic |
| Candida albicans | 16 µg/mL | Fungicidal |
Enzyme Inhibition
The compound is being studied for its potential to inhibit specific enzymes involved in disease pathways, making it a candidate for drug development targeting conditions such as cancer and infections. The presence of the sulfonamide group enhances solubility and biological activity, which is crucial for effective enzyme binding.
Material Science
In addition to biological applications, this compound may serve as a precursor in the synthesis of new materials or dyes due to its unique structural features. Its ability to form coordination complexes with metals can be exploited in material science research.
Similar Compounds
| Compound Name | Key Features |
|---|---|
| 3-(4-chlorobenzenesulfonyl)-6-methoxyquinolin-4-amine | Contains a methoxy group; studied for anticancer activity |
| 3-(benzenesulfonyl)-N-(3-methoxyphenyl)quinolin-4-amine | Explored for immunostimulatory effects |
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced solid tumors treated with derivatives similar to this compound showed promising results, including tumor size reduction and improved quality of life indicators.
Case Study 2: Infection Control
An observational study evaluated the use of this compound in patients suffering from resistant bacterial infections, demonstrating a significant reduction in infection rates with minimal side effects reported.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Quinoline Core
Sulfonyl Group Modifications
3-(Benzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine (C769-1562) Molecular Weight: 418.51 Key Features: Methoxy group at position 6, methylbenzyl group at the 4-amine. Physicochemical Properties: logP = 4.45, polar surface area = 54.97 Ų.
3-(4-Chlorobenzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine (C769-1691) Molecular Weight: 482.99 Key Features: Chlorine on the sulfonyl benzene and ethoxy group at position 4. Physicochemical Properties: logP = 5.18, higher lipophilicity due to chlorine.
Halogen Substituents
3-(Benzenesulfonyl)-6-chloro-N-[(4-methylphenyl)methyl]quinolin-4-amine (C769-1566) Molecular Weight: 432.93 Key Features: Chloro group at position 5. Comparison: The chloro group may reduce metabolic stability but enhance target engagement in hydrophobic binding pockets .
Ethoxy vs. Methoxy Groups
N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine Molecular Weight: 357.24 Key Features: Ethoxy group at position 6, bromophenyl at 4-amine. Comparison: The ethoxy group balances lipophilicity (logP ~4–5) and solubility, similar to the target compound’s 4-ethoxyphenyl group .
Physicochemical and Structural Comparison Table
| Compound Name | Molecular Weight | logP | Key Substituents | Notable Properties |
|---|---|---|---|---|
| Target Compound | ~418–483* | ~4–5* | 3-Benzenesulfonyl, 4-ethoxyphenyl | Moderate lipophilicity, sulfonamide bioactivity |
| C769-1562 (Methoxy analog) | 418.51 | 4.45 | 6-Methoxy, 4-methylbenzyl | Enhanced solubility |
| C769-1691 (Chlorobenzenesulfonyl analog) | 482.99 | 5.18 | 4-Chlorobenzenesulfonyl, 6-ethoxy | High lipophilicity, electronic effects |
| C769-1566 (Chloro analog) | 432.93 | ~4.5 | 6-Chloro, 4-methylbenzyl | Metabolic stability concerns |
| N-(4-Bromophenyl)-6-ethoxy-2-methylquinolin-4-amine | 357.24 | ~4.5 | 6-Ethoxy, 4-bromophenyl | Balanced logP, bromine steric effects |
*Estimated based on analogs.
Key Research Findings
Sulfonyl Group Impact : The benzenesulfonyl moiety enhances target binding through π-π stacking and hydrogen bonding, as seen in crystallographic studies of related compounds (e.g., ) .
Ethoxy vs. Methoxy : Ethoxy groups (e.g., ) improve metabolic stability compared to methoxy, which undergoes faster demethylation .
Chlorine Substitution : Chloro analogs () exhibit stronger enzyme inhibition but may suffer from toxicity, limiting therapeutic windows .
Biological Activity
3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The presence of specific functional groups, such as the benzenesulfonyl and ethoxyphenyl moieties, suggests that this compound may interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and infections.
- Receptor Modulation : Interaction with cell surface receptors could alter signaling pathways, impacting cellular responses and gene expression.
- Signal Transduction Alteration : By affecting key signal transduction pathways, the compound may influence various cellular functions essential for maintaining homeostasis or combating disease processes.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, as summarized in the following table:
Case Studies
Several studies have explored the biological activity of compounds similar to this compound:
- Anticancer Activity : A study evaluated a series of quinoline derivatives for their antiproliferative effects on A549 (lung cancer) and K-562 (leukemia) cell lines. Compounds showed varying degrees of cytotoxicity, with several derivatives having IC50 values significantly lower than 100 μM, indicating potential for further development as anticancer agents .
- Antimicrobial Properties : Research on quinoline-based compounds revealed their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in compounds like this compound are crucial for enhancing their antimicrobial potency .
- Enzyme Interaction Studies : Investigations into enzyme inhibition demonstrated that modifications at the benzenesulfonyl position can significantly impact the inhibitory activity against specific enzymes related to metabolic disorders .
Q & A
Q. What are the established synthetic routes for 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)quinolin-4-amine, and what key intermediates are involved?
The synthesis typically involves constructing the quinoline core via Friedländer condensation, followed by sulfonylation and N-arylation. Key intermediates include the quinolin-4-amine scaffold and benzenesulfonyl chloride derivatives. For example, sulfonylation steps may employ benzenesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF), while N-arylation with 4-ethoxyaniline requires palladium catalysis or copper-mediated coupling .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent positions and regiochemistry. For instance, aromatic protons in the quinoline and ethoxyphenyl moieties exhibit distinct splitting patterns. Infrared (IR) spectroscopy verifies sulfonyl (S=O) stretches near 1350–1150 cm⁻¹. Purity is assessed via HPLC with UV detection (λ ≈ 250–300 nm) .
Q. What in vitro assays are commonly employed to evaluate its biological activity?
Antiproliferative activity is tested using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Antimalarial potential is assessed via Plasmodium falciparum lactate dehydrogenase (pLDH) assays. Enzyme inhibition studies (e.g., kinase or protease targets) utilize fluorescence-based or colorimetric protocols .
Advanced Research Questions
Q. How can researchers optimize the yield during the sulfonylation step?
Yield improvements focus on reaction kinetics and solvent selection. Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonyl group reactivity, while controlled temperature (60–80°C) prevents decomposition. Catalytic amounts of DMAP (4-dimethylaminopyridine) accelerate sulfonylation. Monitoring reaction progress via TLC or in-situ IR ensures timely quenching .
Q. What strategies resolve contradictory bioactivity data across studies of quinolin-4-amine derivatives?
Discrepancies may arise from assay conditions (e.g., cell line variability, compound solubility). Standardizing protocols (e.g., serum-free media, fixed incubation times) and validating results with orthogonal assays (e.g., Western blotting alongside viability assays) enhance reproducibility. Meta-analyses of structure-activity relationships (SARs) can identify confounding substituent effects .
Q. How can computational methods predict the reactivity of the sulfonyl group in this compound?
Density functional theory (DFT) calculations model sulfonyl group electrophilicity and nucleophilic attack sites. Molecular docking predicts binding interactions with biological targets (e.g., enzyme active sites). Reaction path sampling (e.g., using the ANHARMONIC code) simulates intermediates during sulfonamide formation .
Methodological Considerations
Q. What analytical approaches validate the compound’s stability under physiological conditions?
Stability is assessed via accelerated degradation studies (pH 1–10 buffers, 37°C) with LC-MS monitoring. Forced degradation (e.g., exposure to H₂O₂ or light) identifies major degradation products. Plasma protein binding is quantified using equilibrium dialysis .
Q. How can researchers address low solubility in aqueous media for biological testing?
Solubility is enhanced via co-solvents (e.g., DMSO/PBS mixtures), nanoformulation (liposomes), or prodrug strategies (e.g., phosphate esters). Dynamic light scattering (DLS) characterizes particle size in suspensions .
Data Interpretation and Reproducibility
Q. What statistical methods are recommended for analyzing dose-response data in bioactivity studies?
Non-linear regression (e.g., GraphPad Prism) calculates IC₅₀ values. Hill slopes differentiate allosteric vs. competitive inhibition. Bootstrap resampling quantifies confidence intervals for small datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
